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Introduction
Naquotinib Mesylate (formerly known as ASP8273) is an orally bioavailable, irreversible, third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was

specifically designed to target activating EGFR mutations, including the T790M resistance

mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs

in patients with non-small cell lung cancer (NSCLC).[1][2] Despite showing promising

preclinical and early clinical activity, the development of Naquotinib for NSCLC was ultimately

discontinued.[3][4] This guide provides a comprehensive overview of the available

pharmacokinetic and pharmacodynamic data for Naquotinib Mesylate, compiled from

preclinical studies and clinical trials.

Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in mouse xenograft models of NSCLC demonstrated that

Naquotinib has a higher concentration and a longer elimination half-life in tumor tissue

compared to plasma.[5] This preferential tumor accumulation may contribute to its prolonged

pharmacodynamic effect.[5] After a single oral administration in the NCI-H1975 xenograft
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model, Naquotinib showed almost dose-proportional pharmacokinetics in both plasma and

tumors.[5]

Table 1: Preclinical Pharmacokinetic Parameters of Naquotinib in NCI-H1975 Xenograft

Model[5]

Dose
(mg/kg)

Tissue
Cmax
(ng/mL or
ng/g)

Tmax (hr)
AUC
(ng·h/mL or
ng·h/g)

T½ (hr)

10 Plasma 230 ± 40 2 1,260 3.6

10 Tumor 1,230 ± 120 8 21,800 11.2

30 Plasma 780 ± 110 4 5,280 4.2

30 Tumor 4,120 ± 560 8 79,500 12.5

100 Plasma 2,890 ± 450 4 24,100 5.1

100 Tumor
15,600 ±

2,100
8 321,000 14.8

Data are presented as mean ± SD (n=3). Cmax: Maximum concentration; Tmax: Time to

maximum concentration; AUC: Area under the concentration-time curve; T½: Elimination half-

life.

Clinical Pharmacokinetics
A Phase 1, open-label, dose-escalation study (NCT02113813) evaluated the pharmacokinetics

of Naquotinib in patients with EGFR-mutated NSCLC.[2] The study assessed single and

multiple oral doses ranging from 25 mg to 500 mg once daily.

Table 2: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients

(NCT02113813) - Single Dose (Cycle 0, Day 1)
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Dose (mg) n Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL)

25 1 43.1 4.0 496

50 2 87.9 (81.7, 94.1) 4.0 (4.0, 4.0) 1025 (948, 1101)

100 6 173 (111, 268) 4.0 (2.0, 8.0)
2240 (1520,

3300)

200 6 345 (231, 515) 4.0 (2.0, 8.0)
4890 (3380,

7080)

300 7 567 (389, 826) 4.0 (2.0, 8.0)
8130 (5580,

11800)

400 7 813 (558, 1180) 4.0 (2.0, 8.0)
12400 (8510,

18100)

500 7 1020 (700, 1490) 4.0 (2.0, 8.0)
15800 (10800,

23100)

Data are presented as median (min, max).

Table 3: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients

(NCT02113813) - Multiple Doses (Cycle 1, Day 15)
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Dose (mg) n
Cmax,ss
(ng/mL)

Tmax,ss (hr)
AUCτ,ss
(ng·h/mL)

25 1 68.4 4.0 817

50 2 139 (129, 149) 4.0 (4.0, 4.0)
1665 (1540,

1790)

100 6 275 (179, 421) 4.0 (2.0, 8.0)
3630 (2360,

5560)

200 6 550 (377, 803) 4.0 (2.0, 8.0)
7890 (5410,

11500)

300 7 897 (615, 1310) 4.0 (2.0, 8.0)
13100 (8990,

19100)

400 7 1290 (885, 1880) 4.0 (2.0, 8.0)
19800 (13600,

28900)

500 7
1620 (1110,

2360)
4.0 (2.0, 8.0)

25100 (17200,

36600)

Data are presented as median (min, max). Cmax,ss: Maximum steady-state concentration;

Tmax,ss: Time to maximum steady-state concentration; AUCτ,ss: Area under the

concentration-time curve over a dosing interval at steady state.

Pharmacodynamics
Mechanism of Action
Naquotinib is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with a

cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of

receptor phosphorylation and downstream signaling.
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Figure 1: Naquotinib Mechanism of Action.

In Vitro Activity
Naquotinib demonstrated potent inhibitory activity against various EGFR mutations in both

enzymatic and cell-based assays.[6] It was found to be significantly more potent against mutant

EGFR compared to wild-type (WT) EGFR.

Table 4: In Vitro Inhibitory Activity of Naquotinib[6]
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Assay Type EGFR Mutation Cell Line IC50 (nM)

Enzymatic del ex19 - 5.5

Enzymatic L858R - 4.6

Enzymatic del ex19/T790M - 0.26

Enzymatic L858R/T790M - 0.41

Enzymatic Wild-Type - 13

Cell-based del ex19 HCC827 7.3

Cell-based del ex19 PC-9 6.9

Cell-based L858R/T790M NCI-H1975 26

Cell-based L858R II-18 43

Cell-based Wild-Type A431 600

Cell-based Wild-Type NCI-H292 260

Cell-based Wild-Type NCI-H1666 230

IC50: Half-maximal inhibitory concentration.

In Vivo Pharmacodynamics
In preclinical xenograft models, oral administration of Naquotinib led to a dose-dependent

inhibition of EGFR phosphorylation in tumors, which persisted for at least 24 hours after a

single dose.[5] This sustained target inhibition resulted in significant tumor regression in models

harboring EGFR activating and T790M mutations.[5]

In the clinical setting, a key pharmacodynamic effect of Naquotinib was the near elimination of

EGFR T790M mutations in circulating free DNA (cfDNA) in the plasma of most patients by the

second cycle of treatment.[7] This indicates effective target engagement and inhibition of the

resistant clone.

Experimental Protocols
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Figure 2: Preclinical Experimental Workflow.

Cell Lines and Animal Models: Human NSCLC cell lines with specific EGFR mutations (e.g.,

NCI-H1975 for L858R/T790M, HCC827 for del ex19) were subcutaneously implanted into

immunocompromised mice.[5]

Drug Administration: Naquotinib Mesylate was administered orally once daily at various

doses (e.g., 10, 30, 100 mg/kg).[5]

Tumor Measurement: Tumor volume was measured regularly using calipers.[5]
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Western Blot Analysis: Tumor lysates were prepared and subjected to Western blotting to

detect the levels of phosphorylated EGFR (pEGFR), phosphorylated AKT (pAKT), and

phosphorylated ERK (pERK) using specific antibodies.[5]

Clinical Pharmacokinetic Analysis
Sample Collection: Blood samples were collected from patients at predefined time points

after single and multiple doses of Naquotinib.[2]

Bioanalytical Method: Plasma concentrations of Naquotinib were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the

specific parameters for the Naquotinib assay are not publicly available, a general workflow is

outlined below.

General Workflow for LC-MS/MS Bioanalysis
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Figure 3: LC-MS/MS Bioanalysis Workflow.

Clinical Pharmacodynamic Analysis (cfDNA)
Sample Collection: Whole blood samples were collected from patients in tubes containing a

cell stabilizer.[8]

Plasma Separation: Plasma was separated from whole blood by centrifugation.[8]

cfDNA Extraction: Circulating free DNA was extracted from plasma using a commercially

available kit (e.g., QIAamp Circulating Nucleic Acid Kit).[8]
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EGFR Mutation Analysis: The extracted cfDNA was analyzed for the presence and quantity

of EGFR mutations (activating and T790M) using a sensitive method such as digital droplet

PCR (ddPCR) or a real-time PCR-based assay.[6][7]

Conclusion
Naquotinib Mesylate is a potent, irreversible EGFR TKI with selectivity for mutant forms of the

receptor, including the T790M resistance mutation. Preclinical studies demonstrated favorable

pharmacokinetics with preferential tumor accumulation and sustained target inhibition. Early

clinical trials confirmed its antitumor activity and provided key pharmacokinetic and

pharmacodynamic insights. However, the development of Naquotinib for NSCLC was

discontinued, reportedly due to toxicity and a lack of superior efficacy compared to other

available agents.[3][9] The data presented in this guide serves as a valuable resource for

researchers in the field of oncology drug development, offering insights into the properties of a

third-generation EGFR inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8548242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8548242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6112748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6112748/
https://www.benchchem.com/product/b609419#naquotinib-mesylate-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b609419#naquotinib-mesylate-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b609419#naquotinib-mesylate-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b609419#naquotinib-mesylate-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609419?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

